molecular formula C18H23N3O2S B6474594 4,6-dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640895-86-7

4,6-dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6474594
CAS No.: 2640895-86-7
M. Wt: 345.5 g/mol
InChI Key: VXPPCFMBCDIJGY-UHFFFAOYSA-N
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Description

The compound “4,6-dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring which is a type of heterocyclic aromatic compound. This ring is substituted with a morpholine ring and a pyrrolidine ring, both of which are types of heterocycles .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole ring, followed by the introduction of the morpholine and pyrrolidine rings. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole ring is aromatic, meaning it has a stable, delocalized electron cloud. The morpholine and pyrrolidine rings are saturated heterocycles, meaning they contain single bonds only .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzothiazole ring might undergo electrophilic substitution reactions, while the morpholine and pyrrolidine rings might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high boiling point due to the presence of multiple rings, and it might be soluble in organic solvents due to its aromatic character .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it’s handled .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, researchers could investigate ways to optimize its synthesis, or study its behavior under various conditions .

Properties

IUPAC Name

[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-9-13(2)16-15(10-12)24-18(19-16)21-7-8-23-14(11-21)17(22)20-5-3-4-6-20/h9-10,14H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPPCFMBCDIJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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